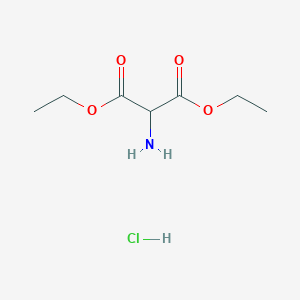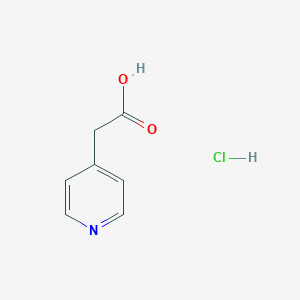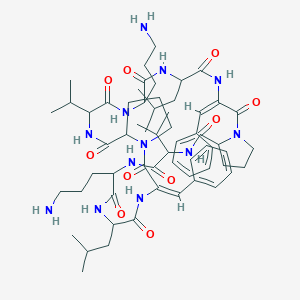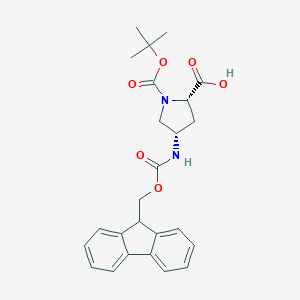
Mofegiline
Vue d'ensemble
Description
La mofégiline est un inhibiteur sélectif et irréversible de la monoamine oxydase B et de l'amine oxydase sensible à la semicarbazide. Elle était en cours d'investigation pour le traitement de la maladie de Parkinson et de la maladie d'Alzheimer, mais n'a jamais été commercialisée .
Analyse Des Réactions Chimiques
La mofégiline subit plusieurs types de réactions chimiques :
Oxydation : Elle peut être oxydée dans des conditions spécifiques.
Réduction : Le composé peut être réduit pour former différents dérivés.
Substitution : La mofégiline peut subir des réactions de substitution, en particulier impliquant ses atomes de fluor. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs.
Applications de la recherche scientifique
La mofégiline a été principalement étudiée pour son utilisation potentielle dans le traitement des maladies neurodégénératives telles que la maladie de Parkinson et la maladie d'Alzheimer. Elle inhibe la monoamine oxydase B, qui est impliquée dans la dégradation de la dopamine, augmentant ainsi les niveaux de dopamine dans le cerveau. Cela en fait un agent thérapeutique potentiel pour les affections caractérisées par de faibles niveaux de dopamine .
Mécanisme d'action
La mofégiline exerce ses effets en inhibant irréversiblement la monoamine oxydase B et l'amine oxydase sensible à la semicarbazide. Cette inhibition empêche la dégradation des monoamines telles que la dopamine, ce qui entraîne une augmentation des niveaux de ces neurotransmetteurs dans le cerveau. Les cibles moléculaires de la mofégiline comprennent les sites actifs de la monoamine oxydase B et de l'amine oxydase sensible à la semicarbazide .
Applications De Recherche Scientifique
Mofegiline has been primarily studied for its potential use in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. It inhibits monoamine oxidase B, which is involved in the breakdown of dopamine, thereby increasing dopamine levels in the brain. This makes it a potential therapeutic agent for conditions characterized by low dopamine levels .
Mécanisme D'action
Mofegiline exerts its effects by irreversibly inhibiting monoamine oxidase B and semicarbazide-sensitive amine oxidase. This inhibition prevents the breakdown of monoamines such as dopamine, leading to increased levels of these neurotransmitters in the brain. The molecular targets of this compound include the active sites of monoamine oxidase B and semicarbazide-sensitive amine oxidase .
Comparaison Avec Des Composés Similaires
La mofégiline est similaire à d'autres inhibiteurs de la monoamine oxydase B tels que :
Méthodes De Préparation
La synthèse de la mofégiline implique la formation d'un groupe fluorométhylidène et d'un groupe fluorophényle. Les voies synthétiques exactes et les conditions de réaction ne sont pas facilement disponibles dans le domaine public. On sait que le composé est synthétisé par une série de réactions chimiques impliquant des étapes de fluoration et d'amination .
Propriétés
IUPAC Name |
(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9/h3-7H,1-2,8,14H2/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLBSYHAEKDUSU-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=CF)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC/C(=C\F)/CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869629 | |
| Record name | Mofegiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119386-96-8 | |
| Record name | Mofegiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119386-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mofegiline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119386968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mofegiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOFEGILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FMJ6D8Y1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


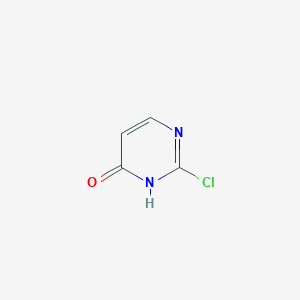
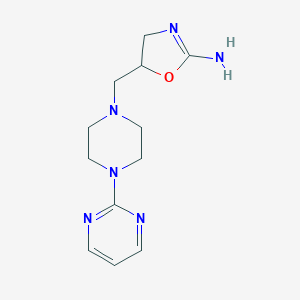
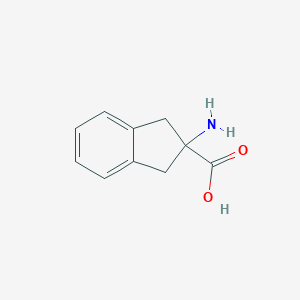
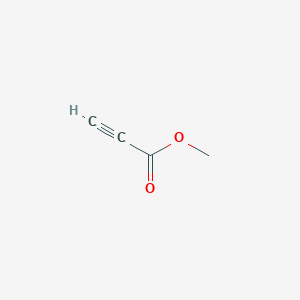
![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)
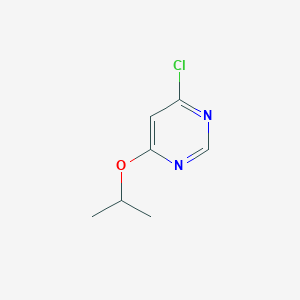

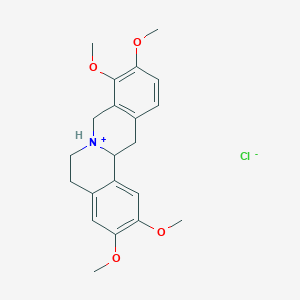
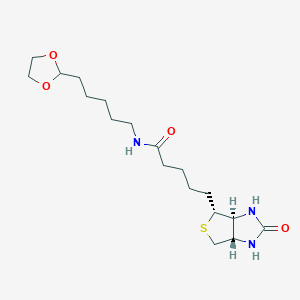
![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)
